

2-Amino-6-methyl-3-nitropyridine CAS number 21901-29-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methyl-3-nitropyridine

Cat. No.: B186383

[Get Quote](#)

Technical Guide: 2-Amino-6-methyl-3-nitropyridine

CAS Number: 21901-29-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-6-methyl-3-nitropyridine**, a key chemical intermediate with the CAS number 21901-29-1. This document consolidates essential information regarding its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling information is also provided. The strategic placement of amino, methyl, and nitro functional groups on the pyridine core makes this compound a versatile building block in organic synthesis.^{[1][2]} This guide is intended to serve as a detailed technical resource for professionals engaged in research and development.

Chemical and Physical Properties

2-Amino-6-methyl-3-nitropyridine is a yellow crystalline powder at room temperature.^[1] It is characterized by its unique combination of functional groups which impart specific reactivity,

making it a valuable precursor for more complex molecular structures.[\[1\]](#) It is slightly soluble in water.[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **2-Amino-6-methyl-3-nitropyridine**

Property	Value	Source(s)
CAS Number	21901-29-1	[1] [5] [6] [7]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1] [5] [6]
Molecular Weight	153.14 g/mol	[1] [5] [6]
Appearance	Yellow crystalline powder	[1]
Melting Point	144-155 °C	[1] [5] [6]
Boiling Point	~276.04 °C (rough estimate)	[4] [8]
Solubility	Slightly soluble in water	[3] [4] [8]
Purity	≥97% (GC)	[1]
Synonyms	6-Amino-5-nitro-2-picoline, 6-Methyl-3-nitro-2-pyridinamine	[4] [5]

Spectroscopic Data

While a dedicated, peer-reviewed spectrum for **2-Amino-6-methyl-3-nitropyridine** is not readily available in the searched literature, structural identifiers are provided below.

Spectroscopic analysis of the precursor, 2-amino-6-methylpyridine, is documented and can serve as a reference for confirming the starting material in a synthesis protocol.

Table 2: Structural and Spectroscopic Identifiers

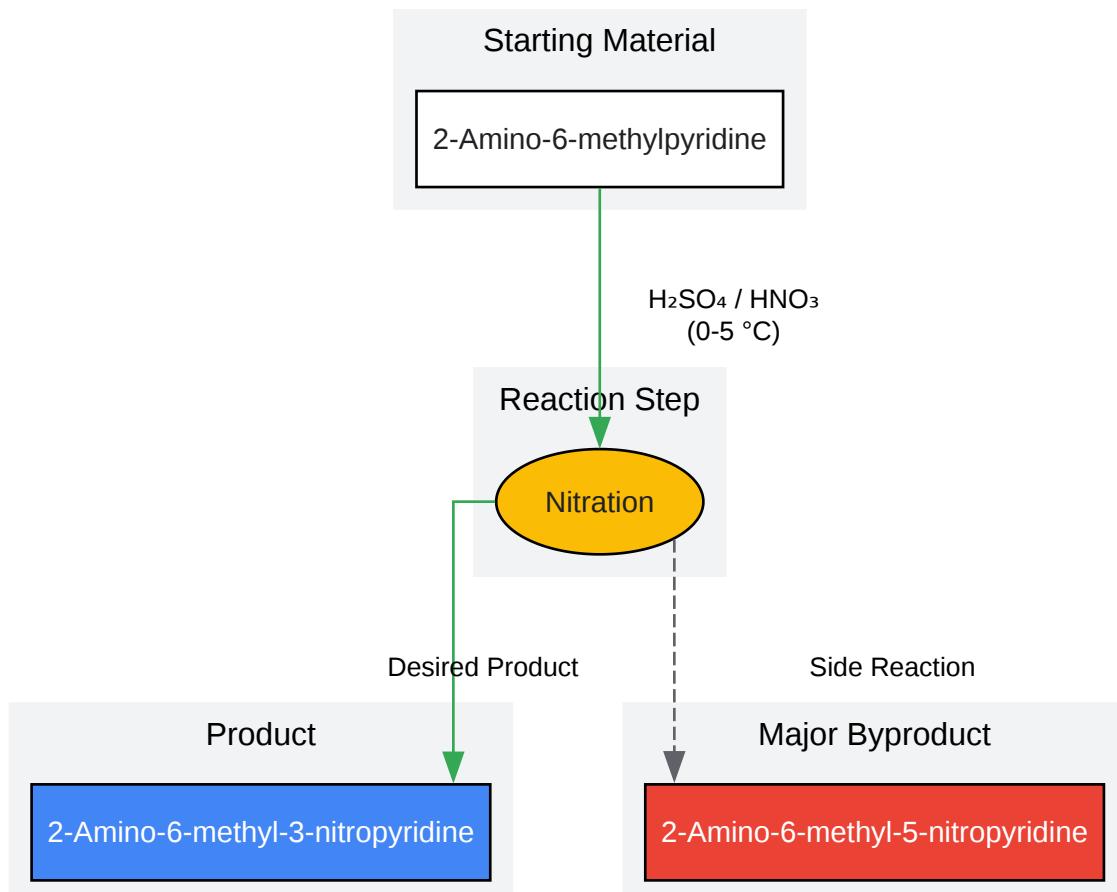
Identifier	Value	Source(s)
SMILES String	CC1=NC(N)=C(--INVALID--LINK--=O)C=C1	[5] [6]
InChI	1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8)	[5] [6]
InChI Key	LCJXSRQGDONHRK-UHFFFAOYSA-N	[5] [6]
PubChem CID	226028	[1]
MDL Number	MFCD00047443	[1] [5] [6]

Synthesis and Reactivity

2-Amino-6-methyl-3-nitropyridine is primarily synthesized through the electrophilic nitration of its precursor, 2-amino-6-methylpyridine.[\[9\]](#)[\[10\]](#) This reaction is challenging because direct nitration of aminopyridines can lead to a mixture of products, with the 5-nitro isomer often being the major byproduct.[\[1\]](#) Therefore, reaction conditions must be carefully controlled to favor the formation of the 3-nitro isomer. The synthesis generally involves the use of a mixed acid system (sulfuric acid and nitric acid) at low temperatures.[\[3\]](#)[\[5\]](#)

The compound's reactivity is dictated by its functional groups. The nitro group can be reduced to an amine, providing a route to 2,3-diaminopyridine derivatives.[\[1\]](#) The amino group and the pyridine ring can participate in various coupling reactions and nucleophilic substitutions, making it a versatile intermediate for constructing complex heterocyclic systems.[\[1\]](#)[\[2\]](#)

General Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Amino-6-methyl-3-nitropyridine**.

Experimental Protocols

A detailed, verified protocol specifically for **2-Amino-6-methyl-3-nitropyridine** is not available in the cited literature. However, a well-established procedure for the nitration of a structurally analogous compound, 2-amino-5-bromopyridine, provides a reliable template for this synthesis. [1] The following protocol is adapted from this established methodology.

Warning: This procedure involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

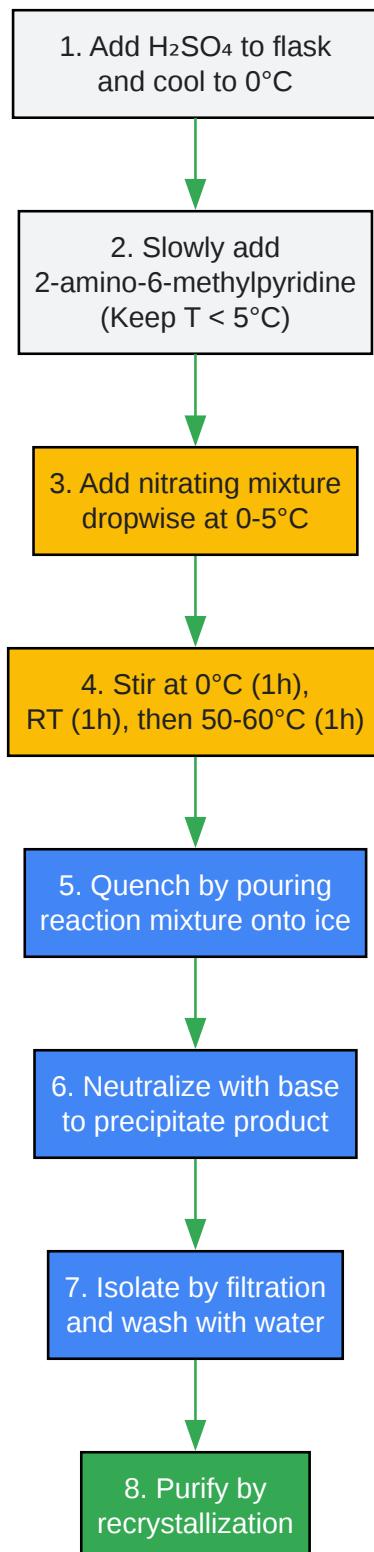
- 2-amino-6-methylpyridine (precursor)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , ~70%)
- Crushed Ice
- 40% Sodium Hydroxide (NaOH) solution or Concentrated Ammonia for neutralization
- Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
- Ice-salt bath

Procedure:

- Reaction Setup: In the three-necked flask, place 100 mL of concentrated sulfuric acid. Cool the acid to 0°C using the ice-salt bath.
- Substrate Addition: Slowly and in small portions, add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C throughout the addition.
- Nitration: Once the substrate is fully dissolved, begin the dropwise addition of a pre-chilled mixture of sulfuric and nitric acid. The nitrating mixture should be added slowly via the dropping funnel, ensuring the internal temperature does not exceed 5°C.^[5] Stir the mixture at 0°C for 1 hour after the addition is complete.
- Reaction Monitoring: Allow the reaction to proceed while stirring at room temperature for an additional hour, followed by gentle heating to 50-60°C for one hour to ensure completion.^[1]
- Quenching: Cool the reaction mixture back to room temperature and then carefully pour it onto a large volume (e.g., 1 L) of crushed ice with vigorous stirring.

- Neutralization: Slowly neutralize the acidic solution by adding a 40% NaOH solution or concentrated ammonia until the pH is approximately 7. This step is highly exothermic and must be done carefully with cooling to precipitate the product.
- Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are free of sulfate ions. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Experimental Synthesis Workflow

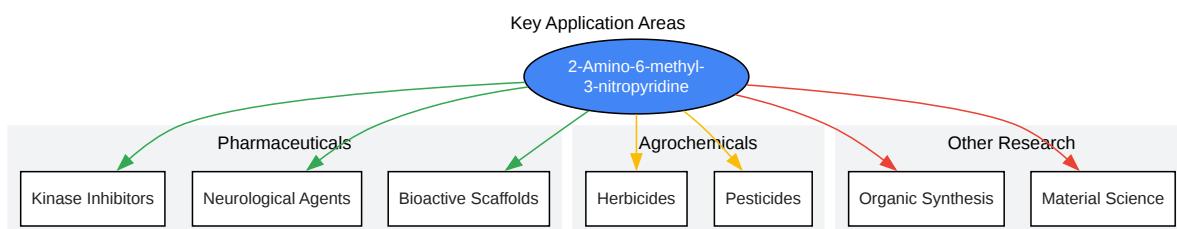
[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the laboratory synthesis of the title compound.

Applications in Research and Drug Development

2-Amino-6-methyl-3-nitropyridine is a valuable building block for creating more complex molecules with potential biological activity.^[1] Its applications span several key areas of chemical and pharmaceutical research.

- **Pharmaceutical Intermediates:** The compound serves as a key precursor in the synthesis of various pharmaceuticals.^{[1][3]} The presence of multiple reaction sites allows for the construction of diverse molecular scaffolds, which are explored for treating a range of conditions, including neurological disorders.^[1] Nitropyridines, in general, are important precursors for bioactive molecules like kinase inhibitors.
- **Agrochemical Synthesis:** It is utilized in the formulation of agrochemicals, such as pesticides and herbicides, contributing to the development of new crop protection agents.^[1]
- **Organic Synthesis:** As a versatile reagent, it is used to synthesize novel heterocyclic compounds.^[2] The amino and nitro groups can be manipulated to introduce other functionalities or to facilitate ring-forming reactions.
- **Material Science:** The chemical properties of this compound are being explored in the development of advanced materials, such as specialized polymers and coatings.^[1]



[Click to download full resolution via product page](#)

Caption: Logical diagram of the primary applications for this chemical intermediate.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[\[3\]](#)[\[5\]](#) It may also cause respiratory irritation and sensitization.[\[5\]](#) Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard Statements	H302	Harmful if swallowed.	[5] [6]
H315		Causes skin irritation.	[5] [6]
H319		Causes serious eye irritation.	[5] [6]
H334		May cause allergy or asthma symptoms or breathing difficulties if inhaled.	[5] [6]
H335		May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
P280		Wear protective gloves/protective clothing/eye protection/face protection.	
P301 + P312		IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	
P302 + P352		IF ON SKIN: Wash with plenty of soap and water.	
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	[5] [6]

easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] Keep away from oxidizing agents.[3] Recommended storage is at 0-8°C.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. ijssst.info [ijssst.info]
- 6. chembk.com [chembk.com]
- 7. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Amino-6-methyl-3-nitropyridine CAS number 21901-29-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186383#2-amino-6-methyl-3-nitropyridine-cas-number-21901-29-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com